1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-4,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-8(2)14-15(11(7)12(16)17)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJYPGNXSMVHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-fluorophenylhydrazine with a suitable keto compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. Additionally, it may interact with receptors, altering signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Electronic Effects
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid ()
- Structure : Fluorine at the 2-position of the phenyl ring; phenyl group at position 3.
- Molecular Weight : 282.27 g/mol (C₁₆H₁₁FN₂O₂).
- Key Differences: The 2-fluorophenyl group may reduce steric hindrance compared to the 3-fluorophenyl analog.
- Applications: Not explicitly stated, but carboxylic acid derivatives are often used as intermediates in drug synthesis .
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid ()
- Structure : Trifluoromethyl group at position 5; carboxylic acid at position 4.
- Molecular Weight : 274.17 g/mol (C₁₁H₆F₄N₂O₂).
- Carboxylic acid at position 4 vs. 5 may affect binding modes in biological targets.
- Applications : Used as a versatile intermediate in pharmaceuticals and agrochemicals due to its fluorine-rich structure .
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid ()
- Structure : Chlorine substituent at the 4-position of the phenyl ring; hydroxyethyl and ketone groups on the pyrazole core.
- Molecular Weight: Not specified, but estimated ~310.7 g/mol (C₁₃H₁₃ClN₂O₄).
- Key Differences :
- The 4-chlorophenyl group enhances hydrophobicity compared to fluorophenyl analogs.
- The hydroxyethyl group introduces hydrogen-bonding capacity, while the ketone may reduce stability under basic conditions.
- Applications: Potential use in designing anti-inflammatory or antimicrobial agents .
Functional Group Modifications
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide ()
- Structure : Carboxamide group at position 3; sulfonamide and tert-butyl groups.
- Molecular Weight : 630.10 g/mol (C₂₈H₃₁BrN₄O₄S₂).
- Key Differences: Replacement of carboxylic acid with a carboxamide improves membrane permeability.
- Applications : Studied for biological activity, possibly as enzyme inhibitors .
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole ()
- Structure : Dihydropyrazole core with methoxy and fluorophenyl substituents.
- Molecular Weight: Not specified, but estimated ~380.4 g/mol (C₂₄H₂₂FN₃O₂).
- Key Differences :
- The dihydropyrazole ring increases conformational rigidity compared to fully aromatic pyrazoles.
- Methoxy groups enhance electron-donating effects, altering electronic properties.
- Applications : Investigated via molecular docking for drug design .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine Position : The 3-fluorophenyl group in the target compound may offer better steric and electronic compatibility with biological targets compared to 2- or 4-substituted analogs .
- Carboxylic Acid Position : Pyrazole-5-carboxylic acids (target compound) are less common than 4-carboxylic acids (), which could lead to unique binding interactions in drug-receptor complexes.
- Methyl vs.
Biological Activity
1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . It features a pyrazole ring substituted with a fluorophenyl group and two methyl groups, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 220.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study involving various pyrazole compounds, derivatives similar to this compound demonstrated potent inhibition of inflammation markers such as TNF-α and IL-6. For instance, compounds in the same class showed up to 85% inhibition in carrageenan-induced paw edema models compared to standard drugs like diclofenac and dexamethasone .
Anticancer Potential
Pyrazoles have been investigated for their anticancer properties. The compound's structure allows it to interact with various cellular targets implicated in cancer progression. In vitro studies have indicated that similar pyrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains including E. coli and Staphylococcus aureus, indicating potential use as antibacterial agents.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. For example:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
- Receptor Modulation : It may interact with serotonin receptors, influencing neurotransmitter activity and potentially providing analgesic effects.
Case Studies and Research Findings
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that certain compounds exhibited inhibition rates comparable to established anti-inflammatory drugs .
- Anticancer Research : In vitro assays demonstrated that pyrazole derivatives could significantly reduce cell viability in various cancer cell lines. The mechanism was linked to increased apoptosis rates and cell cycle arrest .
- Antimicrobial Screening : Compounds structurally related to this compound were evaluated against multiple bacterial strains, showing promising results that warrant further investigation into their clinical applicability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?
- Synthetic Routes : A common approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl boronic acids with a halogenated pyrazole precursor (e.g., ethyl 4-bromo-1-substituted-pyrazole-5-carboxylate) in the presence of Pd(PPh₃)₄, K₃PO₄, and degassed DMF/H₂O. Post-reaction purification via column chromatography or recrystallization yields intermediates .
- Intermediate Characterization : Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., fluorophenyl protons at δ ~7.0–7.5 ppm, pyrazole protons at δ ~6.5–7.0 ppm) .
- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]⁺ peaks matching expected molecular weights) .
- Infrared (IR) Spectroscopy : To identify carboxylic acid C=O stretches (~1700 cm⁻¹) and aryl C-F bonds (~1200 cm⁻¹) .
Q. How is the purity and structural identity of the compound confirmed in academic research?
- Purity Assessment :
- HPLC/GC Analysis : Retention time consistency and absence of secondary peaks indicate >95% purity .
- Melting Point Determination : Sharp melting ranges (e.g., 150–152°C) confirm crystallinity and homogeneity .
- Structural Confirmation :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., C-F bond ~1.34 Å) and packing motifs. Software like SHELXL refines crystallographic data .
- Elemental Analysis : Matches experimental C/H/N/F percentages with theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in pyrazole-carboxylic acid synthesis?
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. XPhos) to enhance coupling efficiency. Evidence shows Pd(PPh₃)₄ in DMF/H₂O achieves >80% yield for analogous compounds .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while ethanol/water mixtures facilitate recrystallization .
- Temperature Control : Reactions at 100–120°C minimize side-product formation (e.g., dehalogenation byproducts) .
Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For pyrazole derivatives, the carboxylic acid group acts as an electron-withdrawing moiety, influencing regioselectivity .
- Molecular Dynamics (MD) Simulations : Models solvation effects and intermolecular interactions (e.g., hydrogen bonding with solvents like DMSO) .
- Docking Studies : Evaluates binding affinities to biological targets (e.g., enzymes with fluorophenyl-binding pockets) .
Q. How do researchers analyze structure-activity relationships (SAR) for derivatives of this compound in biological studies?
- Derivative Synthesis : Modifying substituents (e.g., replacing 3-F with Cl or CF₃) to test electronic/steric effects. For example, 3,4-dimethyl groups enhance steric hindrance, potentially improving metabolic stability .
- Biological Assays :
- Enzyme Inhibition Assays : IC₅₀ measurements against targets (e.g., cyclooxygenase-2) correlate substituent electronegativity with activity .
- Cell-Based Studies : Fluorophenyl derivatives exhibit enhanced membrane permeability compared to non-fluorinated analogs .
Q. How are structural discrepancies addressed in X-ray crystallographic data for this compound?
- Refinement Protocols : Using SHELXL for high-resolution data (e.g., twin refinement for twinned crystals) and validating with R-factor convergence (<5%) .
- Disorder Modeling : For flexible groups (e.g., methyl rotamers), partial occupancy assignments and thermal parameter adjustments improve model accuracy .
Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
